

5-Ethylhydantoin chemical structure and properties

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Compound of Interest

Compound Name: **5-Ethylhydantoin**

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An In-depth Technical Guide to **5-Ethylhydantoin**: Structure, Properties, and Applications

Introduction

5-Ethylhydantoin, also known as 5-ethyl-5-methylimidazolidine-2,4-dione, is a heterocyclic organic compound built upon a hydantoin core.^[1] The hydantoin ring system is a five-membered ring containing two nitrogen atoms and two carbonyl groups. This scaffold is of significant interest in medicinal chemistry, serving as a foundational structure for a variety of pharmacologically active agents.^[2] The specific substitution of an ethyl and a methyl group at the 5-position of the hydantoin ring gives **5-Ethylhydantoin** its unique physicochemical properties and makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsant drugs.^{[3][4]} This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is 5-ethyl-5-methylimidazolidine-2,4-dione.^[1] It is also commonly referred to as methylethylhydantoin.^[5] The core of the molecule is the imidazolidine-2,4-dione ring, with the defining feature being the geminal ethyl and methyl substituents at the C5 position.

The presence of four different groups attached to the C5 carbon (an ethyl group, a methyl group, and two distinct nitrogen-containing arms of the ring) renders this position a

stereocenter. Consequently, **5-Ethylhydantoin** can exist as a pair of enantiomers, (R)-5-ethyl-5-methylhydantoin and (S)-5-ethyl-5-methylhydantoin. Commercially available **5-Ethylhydantoin** is typically supplied as a racemic mixture.^[6] The stereochemistry of hydantoin derivatives can significantly influence their pharmacological activity, a critical consideration in drug design and development.^[7]

Caption: Structure of **5-Ethylhydantoin** with the chiral center at C5 marked (*).

Physicochemical Properties

The physical and chemical properties of **5-Ethylhydantoin** are crucial for its handling, formulation, and reaction chemistry. A summary of its key properties is presented below.

Property	Value	Reference(s)
CAS Number	5394-36-5	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[1] [8]
Molecular Weight	142.16 g/mol	[1] [5]
Appearance	White crystalline powder	[9]
Melting Point	144–150 °C	[5]
Density	~1.095 g/cm ³	[5] [10]
Solubility	Soluble in acetone	[11]

Synthesis and Derivatization

Bucherer-Bergs Synthesis

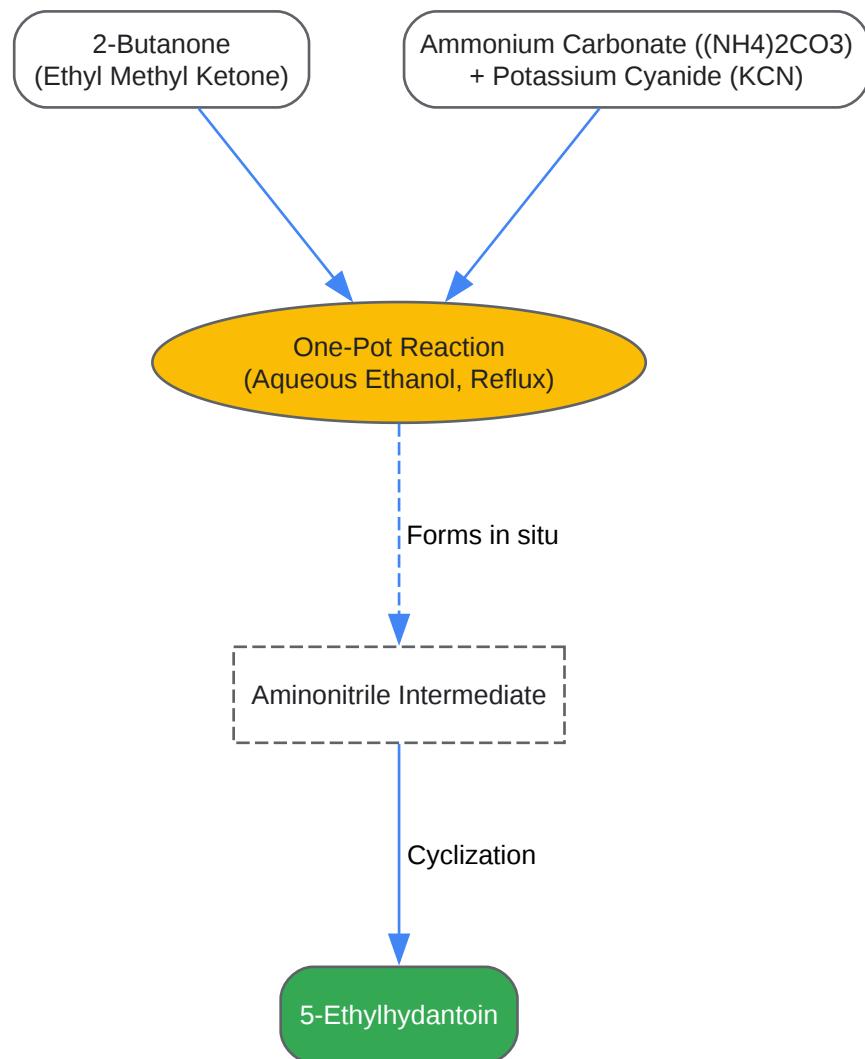
A prevalent and efficient method for synthesizing 5-substituted hydantoins, including **5-Ethylhydantoin**, is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction provides a straightforward route to the hydantoin core from readily available starting materials.

Experimental Protocol:

- Reactant Preparation: A ketone (in this case, 2-butanone or ethyl methyl ketone) is reacted with ammonium carbonate and a cyanide source, such as potassium cyanide or sodium cyanide.[12][13] The reaction is typically carried out in a solvent mixture, such as aqueous ethanol.
- Reaction Conditions: The mixture is heated under reflux for several hours.[12] Industrial-scale synthesis may be optimized for temperature (70-80°C) and pressure (1-2 bar) to achieve high yields.[5]
- Mechanism: The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes upon reaction with cyanate (formed *in situ* from ammonium carbonate) to yield the hydantoin product.
- Work-up and Purification: Upon cooling, the **5-Ethylhydantoin** product often precipitates from the reaction mixture. It can then be isolated by filtration, washed with cold water, and purified by recrystallization.

The choice of a ketone as the starting material directly determines the substituents at the 5-position of the resulting hydantoin. The use of ammonium carbonate and a cyanide source provides the necessary atoms to construct the heterocyclic ring.

Bucherer-Bergs Synthesis of 5-Ethylhydantoin

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Caption: Workflow of the Bucherer-Bergs reaction for **5-Ethylhydantoin** synthesis.

Derivatization

The hydantoin ring of **5-Ethylhydantoin** offers sites for further chemical modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to produce a wide range of derivatives with altered properties and biological activities.^[3] This derivatization is a key

strategy in medicinal chemistry to fine-tune the pharmacological profile of hydantoin-based compounds.[14]

Spectroscopic Analysis

Characterization of **5-Ethylhydantoin** is routinely performed using standard spectroscopic techniques:

- ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methyl group. The two N-H protons of the hydantoin ring would appear as broad singlets.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by two signals in the carbonyl region (typically >150 ppm) corresponding to the C2 and C4 carbons of the hydantoin ring.[15] Signals for the quaternary C5 carbon and the carbons of the ethyl and methyl substituents would also be present.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong C=O stretching vibrations for the two carbonyl groups are typically observed in the region of 1700-1780 cm⁻¹.[16] The N-H stretching vibrations appear as a broad band around 3100-3300 cm⁻¹.[16][17]
- Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 142.[1]

Applications in Medicinal Chemistry and Drug Development

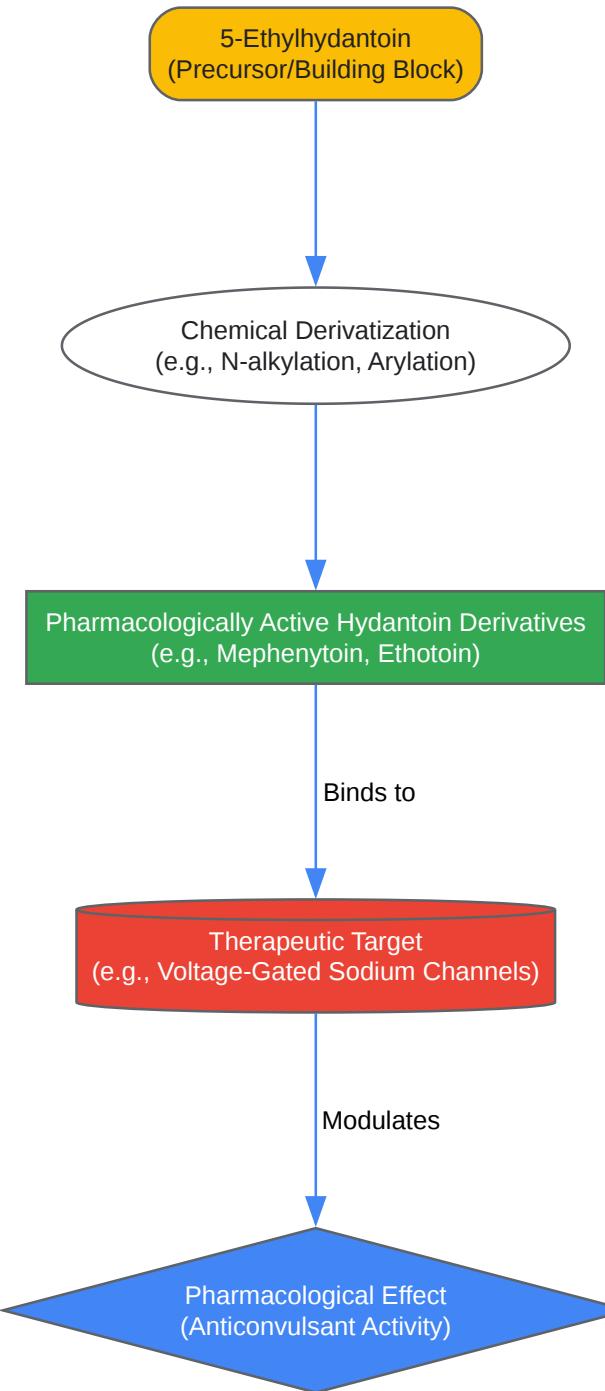
The primary significance of **5-Ethylhydantoin** in the pharmaceutical industry lies in its role as a precursor and structural motif for anticonvulsant agents.[3][4] Hydantoin-containing drugs are a well-established class of therapeutics for the management of epilepsy and other seizure disorders.

Derivatives of **5-Ethylhydantoin**, such as those with additional phenyl substituents (e.g., Mephenytoin, Ethotoin), have been developed as active pharmaceutical ingredients.[3] The substitution pattern on the hydantoin ring is critical for anticonvulsant activity. For instance,

functionalization at the N1 and N3 positions with groups like alkoxyethyl or acyloxyethyl can modulate the compound's efficacy against different types of seizures.[3] The core 5-ethyl-5-substituted structure is a key pharmacophore that interacts with voltage-gated sodium channels, a primary target for many antiepileptic drugs.

Beyond epilepsy, the hydantoin scaffold is explored for a range of other therapeutic applications, including as anticancer agents.[2][18] The versatility of its synthesis and the potential for diverse derivatization make **5-Ethylhydantoin** and related compounds a continuing focus of research in the pursuit of novel therapeutics.

Role of 5-Ethylhydantoin in Drug Development

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Caption: Relationship between **5-Ethylhydantoin** and its anticonvulsant derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-Ethylhydantoin** is classified as harmful if swallowed.[\[1\]](#) Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry, and well-ventilated area.[\[10\]](#)

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